molecular formula C17H20O12 B1262400 2-O-sinapoyl-D-glucaric acid

2-O-sinapoyl-D-glucaric acid

Cat. No. B1262400
M. Wt: 416.3 g/mol
InChI Key: XQQYFEOTBHJJDK-GRRSETRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-O-sinapoyl-D-glucaric acid is the 2-O-sinapoyl derivative of D-glucaric acid. It is a conjugate acid of a 2-O-sinapoyl-D-glucarate(2-).

Scientific Research Applications

Role in Plant Metabolism and Genetic Research

2-O-sinapoyl-D-glucaric acid, derived from sinapic acid, plays a significant role in plant metabolism. Research identified glucosyltransferase genes in Arabidopsis that are involved in sinapate metabolism and lignin synthesis, emphasizing the importance of such compounds in plant biology. Glucosyltransferases are crucial for producing intermediates for sinapoyl esters and lignin, highlighting the potential of 2-O-sinapoyl-D-glucaric acid in genetic and metabolic studies in plants (Lim et al., 2001).

Bioactivity and Potential Therapeutic Uses

The bioactivity of sinapic acid and its derivatives, such as 2-O-sinapoyl-D-glucaric acid, is noteworthy. These compounds exhibit a range of activities including antioxidant, antimicrobial, anti-inflammatory, anticancer, and anti-anxiety effects. Specifically, derivatives like 4-Vinylsyringol and sinapine show promising antioxidative, antimutagenic, and acetylcholinesterase inhibitory properties. These properties highlight the potential therapeutic applications of 2-O-sinapoyl-D-glucaric acid and its relevance in food processing, cosmetics, and pharmaceutical industries (Nićiforović & Abramovič, 2014).

Antioxidant Potential

The antioxidant potential of hydroxycinnamic acid glycoside esters, which includes compounds like 2-O-sinapoyl-D-glucaric acid, has been studied extensively. These compounds, found naturally in fruits, vegetables, and cereals, have shown significant antioxidant activity in various model systems. Research suggests that esterification improves the radical scavenging activity of these compounds, positioning them as effective or even more efficient antioxidants compared to their free forms. This property is crucial for applications in food, cosmetics, and pharmaceutical industries, where oxidative stability is essential (Kylli et al., 2008).

Application in Sustainable Chemistry

The sustainable synthesis of sinapate esters, including 2-O-sinapoyl-D-glucaric acid, has been explored for commercial applications. A copper(I)-catalyzed procedure was developed, highlighting the compound's potential in creating functional additives for cosmetics, plastics, and food/feed. The process emphasizes the sustainable and efficient production of sinapate esters, showcasing the compound's relevance in green chemistry and industrial applications (Mention et al., 2020).

properties

Product Name

2-O-sinapoyl-D-glucaric acid

Molecular Formula

C17H20O12

Molecular Weight

416.3 g/mol

IUPAC Name

(2S,3S,4S,5R)-2,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyhexanedioic acid

InChI

InChI=1S/C17H20O12/c1-27-8-5-7(6-9(28-2)11(8)19)3-4-10(18)29-15(17(25)26)13(21)12(20)14(22)16(23)24/h3-6,12-15,19-22H,1-2H3,(H,23,24)(H,25,26)/b4-3+/t12-,13-,14-,15+/m0/s1

InChI Key

XQQYFEOTBHJJDK-GRRSETRSSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(C(C(C(C(=O)O)O)O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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